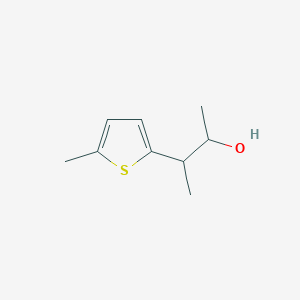

3-(5-Methylthiophen-2-yl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14OS |

|---|---|

Molecular Weight |

170.27 g/mol |

IUPAC Name |

3-(5-methylthiophen-2-yl)butan-2-ol |

InChI |

InChI=1S/C9H14OS/c1-6-4-5-9(11-6)7(2)8(3)10/h4-5,7-8,10H,1-3H3 |

InChI Key |

JLFVDXSVJQUGKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Methylthiophen 2 Yl Butan 2 Ol and Analogous Structures

Strategies for Thiophene (B33073) Core Construction and Alkyl/Alcohol Functionalization

The creation of the thiophene nucleus is a cornerstone of synthesizing a vast array of thiophene-containing molecules. nih.gov The functionalization of this core with alkyl and alcohol groups can be achieved either by building the ring from appropriately substituted acyclic precursors or by modifying a pre-existing thiophene ring. derpharmachemica.com

Cyclization Reactions for Thiophene Ring Formation

Cyclization reactions represent a powerful and direct approach to the thiophene ring system. These methods often involve the formation of carbon-sulfur bonds to close a pre-formed carbon backbone.

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of thiophene rings is no exception. mdpi.com Palladium, in particular, has been widely used to facilitate various cyclization reactions. mdpi.com

One notable method involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. acs.org This process, catalyzed by a simple system of palladium(II) iodide and potassium iodide, allows for the conversion of readily available starting materials into substituted thiophenes under neutral and mild conditions. acs.org The reaction proceeds through an intramolecular nucleophilic attack of the thiol group onto the palladium-activated alkyne, followed by dehydration. mdpi.com A significant advantage of this method is its applicability to a range of substrates, including those with additional alkynyl groups that can be used for further functionalization. acs.org The use of ionic liquids as solvents can also allow for the recycling of the catalyst. acs.org

| Entry | Substrate (1-Mercapto-3-yn-2-ol) | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-Mercapto-4-phenylbut-3-yn-2-ol | PdI2/KI | MeOH | 50 | 3 | 2-Phenylthiophene | 88 |

| 2 | Substituted 1-mercapto-3-yn-2-ols | PdI2/KI | BmimBF4 | 80 | 24 | Substituted Thiophenes | Quantitative Conversion |

Other transition metals like gold have also been employed in the synthesis of thiophene derivatives. For instance, a gold(I)-NHC complex can catalyze the cyclization of 2-alkynyl thioanisoles to produce 2-substituted benzo[b]thiophenes. rsc.org Rhodium catalysts have been utilized in the transannulation reaction between 1,2,3-thiadiazoles and alkynes to regioselectively synthesize highly substituted thiophenes. organic-chemistry.org Copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes also provides an efficient route to various substituted thiophenes. organic-chemistry.org

Base-promoted reactions are a classical and still widely used approach for synthesizing thiophene rings. These methods often involve the condensation of components that contain the necessary carbon and sulfur atoms.

The Gewald reaction is a prominent example, involving the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction mechanism is understood to begin with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org This multicomponent reaction is highly versatile due to the ready availability of starting materials and the mild reaction conditions. researchgate.netarkat-usa.org Recent advancements have introduced catalytic versions of the Gewald reaction, using agents like piperidinium (B107235) borate, which can be recycled and reused. thieme-connect.com

The Fiesselmann thiophene synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid derivatives. wikipedia.orgwikipedia.org This reaction proceeds via consecutive 1,4-conjugate additions to form a thioacetal intermediate. derpharmachemica.com Variations of this synthesis have been developed to produce a wider range of substituted thiophenes, including 3-aminothiophenes when a nitrile is used instead of an ester. wikipedia.orgwikipedia.org A recent modification utilizes ynone trifluoroborate salts in a condensation with alkylthiols to produce thiophene trifluoroborates with high regioselectivity. organic-chemistry.orgacs.org

The Hinsberg synthesis is another classical method that involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base to form a thiophene. uobaghdad.edu.iq

The dehydrative cyclization of alkynols offers a metal- and base-free pathway to substituted thiophenes. This method involves the reaction of alkynols with elemental sulfur, proceeding through a dehydration and sulfur cyclization process. acs.orgacs.org The reaction is initiated by the generation of a trisulfur (B1217805) radical anion, which then adds to the alkyne. organic-chemistry.org This approach is advantageous due to the use of low-cost and readily available starting materials. acs.org The reaction tolerates a variety of substituents on the alkynol, including alkyl, aryl, and even other thiophene groups. acs.org

A related approach is the Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgwikipedia.orgquimicaorganica.org These reagents act as both sulfurizing and dehydrating agents. organic-chemistry.orgwikipedia.org While effective, this method can sometimes produce furan (B31954) byproducts due to the dehydrating nature of the reagents. derpharmachemica.com The mechanism is believed to proceed through the formation of a thioketone intermediate rather than the sulfurization of a furan. wikipedia.org

The direct introduction of sulfur into a pre-formed carbon skeleton is a fundamental strategy for thiophene synthesis. derpharmachemica.com This can be achieved through various sulfuration/cyclization processes.

An environmentally sustainable method involves the chemoselective heterocyclization of bromoenynes using potassium ethyl xanthogenate (EtOCS₂K) as a thiol surrogate. This transition-metal-free reaction proceeds in a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water to afford a range of substituted thiophenes in good yields. organic-chemistry.org

Another transition-metal-free approach is the reaction of substituted buta-1-enes with potassium sulfide, which leads to the formation of thiophenes through the cleavage of multiple C-H bonds. This atom-economical strategy can also be applied to the synthesis of thiophenes from 1,4-diaryl-1,3-dienes. organic-chemistry.org

Industrially, thiophene can be synthesized by the high-temperature reaction of n-butane with sulfur. uobaghdad.edu.iqpharmaguideline.com Another commercial method involves passing a mixture of acetylene (B1199291) and hydrogen sulfide over alumina (B75360) at 400°C. uobaghdad.edu.iqpharmaguideline.com

High-pressure conditions can significantly influence the outcome of chemical reactions, often enabling transformations that are difficult to achieve under ambient pressure. In the context of thiophene synthesis, high pressure has been particularly effective in promoting Diels-Alder reactions where thiophene acts as the diene. researchgate.net

The Diels-Alder reaction of thiophene with activated dienophiles like maleic anhydride (B1165640) typically requires ultrahigh pressures (10-20 kbar) to proceed efficiently. researchgate.net The first successful example of this cycloaddition was reported under 15 kbar at 100°C. researchgate.net High-pressure conditions have also been utilized for the polymerization of thiophene to form diamond nanothreads. chinesechemsoc.org

Furthermore, high pressure can facilitate dehydro-Diels-Alder reactions. For instance, 1,4-diphenylbutadiyne (B1203910) can undergo a dehydro-Diels-Alder reaction under high pressure, with a phenylethynyl group acting as the diene and a phenyl group as the dienophile, to form crystalline graphene nanoribbons. chinesechemsoc.org

| Diene | Dienophile | Pressure (kbar) | Temperature (°C) | Product |

|---|---|---|---|---|

| Thiophene | Maleic Anhydride | 15 | 100 | 7-Thiabicyclo[2.2.1]heptene adduct |

| Thiophene | Maleimides | 8-10 | Not specified | Corresponding 7-thiabicyclo[2.2.1]heptene adducts |

Regioselective Functionalization of Pre-Constructed Thiophene Nuclei

A primary strategy for synthesizing complex thiophene derivatives involves the selective modification of a simpler thiophene starting material. This preserves the aromatic core while introducing desired substituents at specific positions.

Direct C–H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, bypassing the need for pre-functionalized starting materials like organohalides or organometallic reagents. In the context of thiophene chemistry, this approach is particularly effective for introducing aryl groups.

Palladium-catalyzed C–H arylation is a prominent method for this transformation. acs.orgnih.govacs.org Research has demonstrated that these reactions can proceed with high regioselectivity, typically favoring functionalization at the C2 and C5 (α) positions of the thiophene ring, which are more reactive than the C3 and C4 (β) positions. acs.org This inherent reactivity is crucial for the synthesis of 2-substituted or 2,5-disubstituted thiophenes.

Efficient catalytic systems have been developed that operate at very low catalyst loadings, sometimes in the parts-per-million (ppm) range, enhancing the sustainability of the process. thieme-connect.com For instance, phosphine-free palladium complexes and palladium NNC-pincer complexes have been successfully employed for the direct arylation of thiophenes with a range of aryl bromides, accommodating both electron-donating and electron-withdrawing groups. acs.orgthieme-connect.com The use of flow chemistry has also been explored to improve the efficiency and scalability of direct thiophene arylation, achieving high yields in significantly reduced reaction times. researchgate.net

While direct arylation introduces an aryl group, subsequent modifications would be necessary to build the butan-2-ol side chain of the target molecule. However, this methodology is fundamental for creating a diverse range of thiophene-based structures.

To construct the specific 3-(5-methylthiophen-2-yl)butan-2-ol structure, a more direct approach involves the stepwise introduction of the necessary alkyl and hydroxyl groups onto the 2-methylthiophene (B1210033) core. A classic and reliable method for achieving this is through acylation followed by the addition of an organometallic reagent.

The Friedel-Crafts acylation of 2-methylthiophene can be used to introduce a carbonyl group at the C5 position. For example, reaction with propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield 1-(5-methylthiophen-2-yl)propan-1-one. Subsequent reaction of this ketone with a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, followed by an aqueous workup, introduces the final methyl group and reduces the ketone to the desired tertiary alcohol, this compound.

Alternatively, starting with 5-methyl-2-thiophenecarboxaldehyde (B81332), a Grignard reaction with ethylmagnesium bromide would similarly introduce the ethyl group and, after workup, form the butan-2-ol side chain. The choice of starting material and reagents allows for a modular approach to various analogues. nih.gov

Stereoselective Synthesis of this compound Enantiomers

The butan-2-ol side chain of the target molecule contains a stereocenter at the carbon bearing the hydroxyl group. Consequently, this compound can exist as a pair of enantiomers. The production of a single enantiomer often requires specialized asymmetric synthetic methods.

Asymmetric alkylation provides a route to enantiomerically enriched compounds by creating a new carbon-carbon bond at a prochiral center under the influence of a chiral controller. While direct asymmetric alkylation of ketones remains a challenge, methods using chiral auxiliaries attached to the substrate are well-established. nih.gov

For example, an enolate derived from a thiophene-containing ketone could be alkylated. A more common approach involves the asymmetric alkylation of chiral imide enolates, as developed by Evans. york.ac.uk In this strategy, a carboxylic acid derivative of thiophene would be attached to a chiral oxazolidinone auxiliary. Deprotonation to form a chiral enolate, followed by alkylation, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. york.ac.uk This methodology offers predictable stereochemical outcomes and has been applied to the synthesis of a wide array of chiral carboxylic acid derivatives, which can then be converted to chiral alcohols. york.ac.uk

Table 1: Asymmetric Alkylation Conditions

| Electrophile | Enolate Type | Chiral Influence | Diastereoselectivity | Reference |

| Methyl Iodide | Sodium Enolate | Oxazolidinone Auxiliary | Moderate to High | york.ac.uk |

| Benzyl Bromide | Lithium Enolate | Oxazolidinone Auxiliary | High (>99:1) | york.ac.uk |

| Various Halides | Tributyltin Enolate | Cr/salen Complex | Good to Excellent | nih.gov |

This table is a representative summary of typical conditions and outcomes in asymmetric alkylation reactions applicable to the synthesis of chiral centers.

The use of catalytic amounts of a chiral substance to generate large amounts of an enantiomerically pure product is a highly efficient and desirable strategy.

One powerful approach is the enantioselective addition of organozinc reagents to aldehydes, catalyzed by chiral ligands. Novel thiophene-based chiral amino alcohol ligands have been synthesized and shown to be effective catalysts for the addition of diethylzinc (B1219324) to various aldehydes. researchgate.net Applying this logic to the synthesis of our target, the addition of an ethylzinc (B8376479) reagent to 5-methyl-2-thiophenecarboxaldehyde in the presence of a suitable chiral catalyst could, in principle, yield one enantiomer of this compound with high enantiomeric excess (ee). The stereochemical outcome is dependent on the specific stereoisomer of the chiral catalyst used. researchgate.net

Another major catalytic strategy is the asymmetric reduction of a prochiral ketone, such as 1-(5-methylthiophen-2-yl)butan-2-one. This can be achieved using chiral reducing agents or, more commonly, through catalytic transfer hydrogenation or catalytic hydrogenation using a chiral catalyst. Ketoreductase (KRED) enzymes are also highly effective for the stereoselective bioreduction of ketones, including sterically bulky aryl(heteroaryl)methanones, often providing access to either enantiomer of the alcohol with very high stereospecificity. researchgate.net

Table 2: Enantioselective Catalysis for Chiral Alcohol Synthesis

| Reaction Type | Substrate | Catalyst/Reagent | Enantioselectivity (ee) | Reference |

| Diethylzinc Addition | Benzaldehyde | Chiral Thiophene-based Amino Alcohol / Ti(OiPr)₄ | Up to 95% | researchgate.net |

| Asymmetric Reduction | Aryl(heteroaryl)methanones | Ketoreductase (KRED) | High | researchgate.net |

| Propargylic Sulfinamidation | Propargylic Acetates | Synergistic Ni/Cu Catalysis | Up to >99% | acs.org |

This table illustrates the high levels of enantioselectivity achievable with modern catalytic methods.

Chiral auxiliaries are stoichiometric, chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. numberanalytics.comnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This is one of the most reliable methods for achieving high levels of stereocontrol. numberanalytics.comresearchgate.net

The Evans asymmetric aldol (B89426) reaction is a classic example. To synthesize the target compound, one could envision an aldol reaction between a chiral enolate derived from a thiophene-containing acetyl imide (attached to an Evans oxazolidinone auxiliary) and acetaldehyde. The facial selectivity of the enolate is controlled by the chiral auxiliary, leading to the formation of a syn- or anti-aldol adduct with high diastereoselectivity. Subsequent reductive removal of the auxiliary would furnish the chiral alcohol. researchgate.net

Similarly, diastereoselective alkylation of chiral N-acyl-1,3-oxazolidines can be used. researchgate.net By carefully selecting the substrate, auxiliary, and reaction conditions, chemists can predictably synthesize a specific stereoisomer of a complex molecule. researchgate.netosi.lv The reliability and predictability of these methods make them invaluable tools in complex stereoselective synthesis. numberanalytics.com

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful enzymatic or chemo-catalytic methods for separating racemic mixtures of chiral alcohols into their constituent enantiomers. These techniques rely on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.

Kinetic Resolution (KR) involves the selective transformation of one enantiomer of a racemic mixture into a new product, leaving the unreacted enantiomer in excess. Lipases are frequently employed biocatalysts for the kinetic resolution of secondary alcohols via enantioselective acylation. mdpi.compsu.edupolimi.it For instance, the kinetic resolution of various racemic secondary alcohols, including those with heterocyclic moieties, has been successfully achieved using lipases like Candida antarctica lipase (B570770) B (CAL-B) and Burkholderia cepacia lipase. psu.eduscielo.br These enzymatic resolutions can provide optically enriched alcohols and their corresponding acetylated derivatives with high enantiomeric excess (ee) and conversions approaching the theoretical maximum of 50% for the desired product. psu.edunih.gov

Dynamic Kinetic Resolution (DKR) represents an advancement over traditional KR by integrating an in-situ racemization of the slower-reacting enantiomer. nih.govrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR is often achieved by combining an enzymatic resolution with a metal-based racemization catalyst. princeton.edunih.gov For example, ruthenium complexes have been effectively used for the racemization of chiral secondary alcohols in conjunction with enzymatic acylation to achieve high yields and enantioselectivities of the desired chiral esters. princeton.edu

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Substrate | Biocatalyst | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product ee (%) | Reference |

| (R,S)-1-Phenylethanol | Immobilized Burkholderia cepacia lipase | Vinyl acetate | Toluene | 30 | ~50 | >99 | psu.edu |

| (R,S)-2-Butanol | Lipase | Vinyl acetate | Not specified | 1.5 | ~45 | ~90 | nih.gov |

| Racemic 4-(4'-methoxyphenyl)but-3-en-2-ol | Lecitase™ Ultra | Vinyl propionate | DIPE | 4 | High | 90 | researchgate.net |

| tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | Candida antarctica lipase B (CAL-B) | Vinyl acetate | Hexane | 24 | 50 | >99 | mdpi.com |

Advanced and Sustainable Synthetic Technologies

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign processes. These technologies are highly relevant for the synthesis of thiophene derivatives like this compound.

Continuous Flow Synthesis for Thiophene Derivatives

Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering numerous advantages over traditional batch processing. nih.govnih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. jst.org.inresearchgate.net This enhanced control often leads to higher yields, improved selectivity, and safer handling of hazardous reagents and reactive intermediates. researchgate.netthieme-connect.de

The application of flow chemistry to the synthesis of heterocyclic compounds, including thiophenes, has been well-documented. researchgate.net For instance, the lithiation of thiophene building blocks has been successfully developed using commercial bench-top flow reactors. researchgate.net The benefits of flow processing, such as rapid and efficient mixing and superior heat transfer, are particularly advantageous for highly exothermic or rapid reactions often encountered in the synthesis of pharmaceutical intermediates. nih.govmit.edu While a specific continuous flow synthesis for this compound is not detailed in the provided sources, the successful synthesis of other complex active pharmaceutical ingredients (APIs) in flow demonstrates the technology's vast potential. rsc.org

Key Advantages of Continuous Flow Synthesis: nih.govjst.org.in

Enhanced safety due to small reaction volumes

Precise control over reaction parameters

Improved reproducibility and scalability

Increased reaction rates and yields

Potential for automation and integration of in-line analysis

High-Throughput Experimentation in Reaction Optimization and Discovery

High-throughput experimentation (HTE) involves the parallel execution of a large number of chemical reactions on a small scale, enabling the rapid screening of various catalysts, reagents, and reaction conditions. numberanalytics.comnumberanalytics.com This methodology significantly accelerates the discovery of new reactions and the optimization of existing synthetic protocols. chemrxiv.org Automated robotic systems are often employed for dispensing reagents and analyzing the results, further enhancing efficiency. sigmaaldrich.com

In the context of synthesizing thiophene derivatives, HTE can be invaluable for identifying optimal conditions for key bond-forming reactions, such as Grignard additions or cross-coupling reactions. numberanalytics.comunchainedlabs.com For example, HTE can be used to screen a wide array of catalysts, ligands, bases, and solvents to find the most effective combination for a specific transformation, a task that would be prohibitively time-consuming using traditional one-at-a-time experimentation. unchainedlabs.comacs.org The insights gained from HTE can lead to the development of more robust and efficient synthetic routes for compounds like this compound.

Table 2: Variables Commonly Screened in High-Throughput Experimentation for Catalysis

| Variable Category | Specific Examples | Reference |

| Catalyst | Palladium complexes, Nickel salts, Copper salts, Chiral organocatalysts | numberanalytics.comunchainedlabs.com |

| Ligand | Phosphine-based ligands, N-heterocyclic carbenes | unchainedlabs.com |

| Base | Inorganic bases (e.g., K₂CO₃), Organic bases (e.g., triethylamine) | unchainedlabs.com |

| Solvent | Aprotic polar (e.g., THF, DMF), Aprotic nonpolar (e.g., Toluene) | unchainedlabs.com |

| Temperature | Sub-ambient to elevated temperatures | acs.org |

| Reagent Stoichiometry | Varying equivalents of reactants and additives | acs.org |

Green Chemistry Principles Applied to Thiophene Alcohol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of thiophene derivatives to enhance sustainability. rsc.orgorganic-chemistry.org

A key principle of green chemistry is the use of safer solvents. nih.gov Research into the synthesis of thiophenes has explored solvent-free conditions and the use of environmentally benign alternatives to traditional volatile organic compounds. rsc.org

Deep Eutectic Solvents (DESs) have garnered significant attention as green and recyclable solvents for organic synthesis. researchgate.netnih.gov DESs are mixtures of two or more components, typically a hydrogen bond acceptor and a hydrogen bond donor, that form a eutectic with a melting point lower than the individual components. researchgate.net They are often biodegradable, non-toxic, and can be prepared from inexpensive, renewable resources like choline (B1196258) chloride and glycerol. researchgate.netelsevierpure.com The synthesis of thiophene derivatives has been successfully demonstrated in DESs. For example, the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form thiophenes has been carried out in a choline chloride/glycerol DES, with the solvent/catalyst system being recyclable for several runs without significant loss of activity. researchgate.net The condensation of 5-(4-methoxyphenyl)-thiophene-2-carbaldehyde with N-allylrhodanine has also been achieved in an L-proline-based DES. researchgate.net

Water is another attractive green solvent due to its abundance, non-toxicity, and non-flammability. While the insolubility of many organic compounds in water can be a challenge, certain reactions, such as the enzymatic resolution of some alcohols, can be performed effectively in aqueous buffer solutions. polimi.it

Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste generation. The concept of atom economy is a measure of how efficiently all atoms in the reactants are incorporated into the final product. nwnu.edu.cnrsc.orgnih.gov Catalytic reactions, particularly addition and cycloaddition reactions, are often highly atom-economical. jocpr.com

In the synthesis of thiophene alcohols, catalysis can play a crucial role in improving atom economy. For instance, transition-metal-free synthetic methods for thiophenes, which utilize reagents like potassium sulfide or elemental sulfur, offer a more sustainable alternative to some traditional methods that may generate significant waste. nih.govorganic-chemistry.org The use of recyclable catalysts, as demonstrated in the synthesis of thiophenes in deep eutectic solvents, further enhances the green credentials of a synthetic process by minimizing waste. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 5 Methylthiophen 2 Yl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. For 3-(5-methylthiophen-2-yl)butan-2-ol, which contains two chiral centers, NMR is particularly vital for elucidating its stereochemistry. The presence of these stereocenters results in diastereomers, each with a unique set of NMR signals.

The hydrogen atoms in this compound exist in several distinct chemical environments, leading to a complex but interpretable ¹H NMR spectrum. docbrown.info The protons on the thiophene (B33073) ring, the methyl group attached to the ring, the two methyl groups of the butanol chain, the methine protons, and the hydroxyl proton will all exhibit characteristic chemical shifts and coupling patterns. docbrown.info The presence of a stereocenter can render adjacent protons or groups diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, even if they appear structurally similar. youtube.com

Application of Chiral Solvating Agents in ¹H NMR for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound is critical in many areas of chemistry. While the NMR spectra of a pair of enantiomers are identical, the addition of a chiral solvating agent (CSA) can be used to distinguish them. nih.govacs.org CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of the analyte. nih.govacs.org These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. acs.org

The interaction between the CSA and the enantiomers of this compound would likely involve hydrogen bonding with the hydroxyl group and π-π stacking interactions with the thiophene ring. nih.gov This results in differential shielding or deshielding of the analyte's protons, leading to separate signals for each enantiomer in the ¹H NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric excess. nih.gov A variety of CSAs, such as those derived from (R)- or (S)-1-(1-naphthyl)ethylamine or chiral acids, have proven effective for resolving signals of chiral alcohols. acs.orgtcichemicals.com For alcohols, chiral aluminum solvating agents (CASA) have also been shown to be effective, often requiring low-temperature measurements to observe clear peak separation. rsc.org

Multidimensional NMR Techniques for Complex Structural Assignment

For a molecule with multiple stereocenters like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve ambiguities and confirm the complete structural assignment.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to one another in the carbon skeleton. This would be crucial for tracing the connectivity within the butanol chain and confirming the position of the thiophene substituent.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, for instance, linking the butanol chain to the correct position on the thiophene ring.

NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy) can provide through-space correlations between protons, which is invaluable for determining the relative stereochemistry of the two chiral centers by observing which protons are in close proximity in the three-dimensional structure. nih.gov Comparing the experimental NMR data with data from computational calculations can also aid in the definitive stereochemical assignment of diastereomers. iaea.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following table contains predicted chemical shift values based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Thiophene-H3 | ~6.8-7.2 | ~125-130 | Aromatic proton adjacent to sulfur. |

| Thiophene-H4 | ~6.6-6.9 | ~123-128 | Aromatic proton. |

| Thiophene-CH₃ | ~2.4-2.6 | ~15-20 | Methyl group on the thiophene ring. |

| CH-OH (Butanol C2) | ~3.8-4.2 | ~65-75 | Methine proton attached to the hydroxyl group. |

| CH (Butanol C3) | ~2.8-3.2 | ~45-55 | Methine proton adjacent to the thiophene ring. |

| CH₃ (Butanol C1) | ~1.1-1.3 | ~20-25 | Methyl group adjacent to the CH-OH. |

| CH₃ (Butanol C4) | ~1.2-1.4 | ~15-20 | Methyl group adjacent to the CH-Thiophene. |

| OH | Variable | - | Chemical shift is dependent on concentration and solvent. |

Mass Spectrometry for Molecular Structure and Compositional Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula (C₉H₁₄OS).

The electron ionization (EI) mass spectrum of this compound would also exhibit a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be observed, although it may be of low intensity if the molecule is unstable. docbrown.info Key fragmentation pathways would likely include:

Alpha-cleavage: Scission of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable oxonium ion. For example, cleavage between C2 and C3 would yield a fragment of [CH₃CHOH]⁺ with an m/z of 45, which is often a prominent peak for 2-alcohols. docbrown.info

Dehydration: Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at [M-18]⁺.

Cleavage at the thiophene ring: Fragmentation of the butanol side chain from the thiophene ring, potentially leading to a [C₅H₅S]⁺ fragment (m/z 97 for the methyl-thiophene cation).

Table 2: Expected HRMS Fragmentation Pattern for this compound

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₉H₁₄OS]⁺ | 170.0765 |

| [M-CH₃]⁺ | [C₈H₁₁OS]⁺ | 155.0531 |

| [M-H₂O]⁺ | [C₉H₁₂S]⁺ | 152.0659 |

| [C₅H₅S]⁺ | [Methyl-thiophenyl]⁺ | 97.0112 |

| [C₄H₉O]⁺ | [Butanol fragment]⁺ | 73.0653 |

| [CH₃CHOH]⁺ | [Ethanol fragment]⁺ | 45.0340 |

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR can determine the relative stereochemistry, chiroptical techniques like Circular Dichroism (CD) are essential for assigning the absolute configuration of chiral molecules.

Exciton (B1674681) Coupled Circular Dichroism (ECCD) Applications in Chiral Alcohol Systems

Exciton Coupled Circular Dichroism (ECCD) is a highly sensitive method for determining the absolute configuration of molecules containing multiple chromophores. biologic.net For a molecule like this compound, which has only one strong chromophore (the methyl-thiophene group), the ECCD method can be applied by chemically attaching a second chromophore.

This is typically done by derivatizing the hydroxyl group with a chiral or achiral chromophoric reagent. nih.gov The two chromophores—the original thiophene ring and the newly introduced one—will interact through space. This interaction, or exciton coupling, results in a characteristic split CD signal (a "couplet"). columbia.edu The sign of this couplet (positive or negative) is directly related to the spatial arrangement (chirality) of the two chromophores. biologic.netnih.gov By knowing the stereochemistry of how the second chromophore attaches and the principles of exciton coupling, the absolute configuration at the C2 stereocenter of the butanol chain can be non-empirically determined. tcichemicals.com This technique has been successfully applied to determine the absolute configuration of a wide range of chiral secondary alcohols. nih.govresearchgate.net

Other Vibrational and Electronic Spectroscopic Techniques

Vibrational and electronic spectroscopies provide further confirmation of the molecular structure by probing the molecule's bond vibrations and electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretch of the alcohol group. C-H stretching vibrations for the alkyl and aromatic parts would appear around 2850-3100 cm⁻¹. iosrjournals.org The C=C stretching vibrations of the thiophene ring are expected in the 1300-1550 cm⁻¹ region, and C-S stretching modes can be observed at lower wavenumbers. iosrjournals.orgicm.edu.pl

Raman Spectroscopy: Raman spectroscopy complements IR and is particularly sensitive to the vibrations of the thiophene ring, providing information on the delocalization of π-electrons.

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The methyl-thiophene chromophore is expected to show strong absorption bands in the ultraviolet region, characteristic of π → π* transitions. jchps.com The position and intensity of these bands can be influenced by the substitution on the ring and the interaction with the butanol side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of the hydroxyl group, the substituted thiophene ring, and the aliphatic alkyl portions of the structure.

The key vibrational modes for this compound include:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3550–3200 cm⁻¹, which is characteristic of the stretching vibration of an intermolecularly hydrogen-bonded hydroxyl (-OH) group.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methine groups of the butanol side chain typically appear in the 2975–2850 cm⁻¹ range. The aromatic C-H stretching from the thiophene ring is expected at approximately 3100 cm⁻¹. nii.ac.jp

Thiophene Ring Vibrations: The stretching vibrations of the C=C bonds within the thiophene ring are expected to produce absorption bands in the 1540-1350 cm⁻¹ region. iosrjournals.org For 2,5-disubstituted thiophenes specifically, ring stretching bands are often observed around 1440-1420 cm⁻¹. nii.ac.jp

C-O Stretch: The stretching vibration of the C-O bond in the secondary alcohol is anticipated to show a strong band in the 1125–1085 cm⁻¹ range.

C-S Stretch: The C-S stretching modes within the thiophene ring can be observed between 852 and 647 cm⁻¹. iosrjournals.org

Out-of-Plane Bending: A characteristic C-H out-of-plane deformation band for 2,5-disubstituted thiophenes is typically found in the 833–762 cm⁻¹ range, providing evidence for this substitution pattern. nii.ac.jp

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3550 - 3200 | Strong, Broad |

| Thiophene Ring | Aromatic C-H Stretch | ~3100 | Medium |

| Alkyl Groups | Aliphatic C-H Stretch | 2975 - 2850 | Strong |

| Thiophene Ring | C=C Ring Stretch | 1540 - 1350 | Medium-Weak |

| Secondary Alcohol | C-O Stretch | 1125 - 1085 | Strong |

| Thiophene Ring | C-H Out-of-Plane Bending | 833 - 762 | Strong |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding n-electrons. The primary chromophore in this compound is the 5-methylthiophen-2-yl group. Thiophene and its derivatives are known to exhibit characteristic absorptions in the ultraviolet region due to π → π* transitions.

Undoped polythiophene, a related polymer, typically shows absorption between 450–600 nm (2.0–2.3 eV) due to the electronic transition from the valence to the conduction band. acs.org For smaller, non-polymerized thiophene derivatives, these absorptions occur at shorter wavelengths. Dyes containing a thienylazo-thiophene core have shown absorption maxima (λmax) ranging from 414 nm to 532 nm depending on the substituents and the solvent polarity. ekb.eg The absorption is attributed to the delocalized π-electron system of the aromatic ring. The introduction of an alkyl substituent like a methyl group generally causes a small bathochromic (red) shift. The butan-2-ol substituent, being an auxochrome, may also slightly modify the absorption profile. The expected electronic transitions would be the high-energy π → π* transition, with a potential lower-energy n → π* transition also possible due to the non-bonding electrons on the sulfur atom.

Table 2: Expected UV-Visible Absorption for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Solvent |

|---|---|---|---|

| π → π | 2,5-disubstituted Thiophene Ring | ~230 - 260 | Hexane or Ethanol |

| n → π | Thiophene Ring (Sulfur) | ~290 | Hexane or Ethanol |

Chromatographic Methods for Purity and Enantiomeric Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction impurities and for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Since this compound possesses a chiral center at the C2 position of the butanol chain, its enantiomers must be separated to assess enantiomeric excess (ee) or to isolate them for further studies. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant method for this purpose. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including alcohols. phenomenex.comresearchgate.net For the separation of the enantiomers of this compound, a column such as a Chiralpak® or Chiralcel® would be appropriate. mdpi.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Normal-phase chromatography, employing eluents such as mixtures of n-hexane and an alcohol modifier like 2-propanol or ethanol, is commonly used for these separations. researchgate.netmdpi.com

Table 3: Representative HPLC Conditions for Chiral Separation

| Parameter | Typical Value/Condition |

|---|---|

| Column (CSP) | Cellulose or Amylose derivative (e.g., Chiralpak IB, Chiralcel OD-H) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at λmax of the thiophene chromophore (e.g., 240 nm) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. znaturforsch.com The direct analysis of this compound by GC is feasible, but the polarity of the hydroxyl group can lead to peak tailing and reduced column efficiency. To overcome this, the alcohol is often converted into a more volatile and less polar derivative prior to analysis.

A common derivatization method is silylation, where the hydroxyl proton is replaced by a trialkylsilyl group (e.g., trimethylsilyl, TMS). This is typically achieved by reacting the alcohol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS). The resulting silyl (B83357) ether is significantly more volatile and less polar, leading to sharper, more symmetrical peaks and improved resolution on a standard nonpolar capillary GC column. The analysis would be performed using a capillary column, such as one with a permabond OV-1 (polydimethylsiloxane) stationary phase, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. znaturforsch.com

Table 4: Representative GC Conditions for Analysis of a Silylated Derivative

| Parameter | Typical Value/Condition |

|---|---|

| Derivatizing Agent | BSTFA with 1% TMCS |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1, OV-1) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial Temp: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

Computational and Theoretical Studies on 3 5 Methylthiophen 2 Yl Butan 2 Ol

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, had they been conducted on 3-(5-Methylthiophen-2-yl)butan-2-ol, would provide a detailed picture of its electronic and molecular landscape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically involve the selection of a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. Such an analysis would yield crucial information about the molecule's electronic character.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For this compound, the specific energy values for HOMO, LUMO, and the resultant energy gap have not been reported.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is for illustrative purposes only, as no specific data has been found in the literature.)

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| Energy Gap (ΔE) | Not Available |

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated. These include chemical hardness (η), softness (S), and the electrophilicity index (ω). Hardness and softness are measures of the molecule's resistance to change in its electron distribution, while the electrophilicity index quantifies its ability to act as an electrophile. Fukui functions would provide more detailed, atom-specific information about reactivity, indicating the most likely sites for nucleophilic, electrophilic, and radical attack. To date, these reactivity indices for this compound have not been calculated and published.

Table 2: Hypothetical Global Reactivity Indices for this compound (Note: The following table is for illustrative purposes only, as no specific data has been found in the literature.)

| Reactivity Index | Definition | Hypothetical Value |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Not Available |

| Chemical Softness (S) | 1 / (2η) | Not Available |

| Electrophilicity Index (ω) | μ2 / (2η) where μ ≈ (EHOMO + ELUMO) / 2 | Not Available |

Conformational Analysis and Energy Minimization of Stereoisomers

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers (diastereomers and enantiomers). A thorough computational study would involve a conformational analysis of each of these stereoisomers to identify their most stable, low-energy conformations. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step. The resulting energy-minimized structures would be crucial for understanding the molecule's three-dimensional shape and how this might influence its biological activity or physical properties. Such a detailed conformational analysis has not been published.

Intermolecular Interactions and Non-Covalent Bonding in Molecular Assemblies

The way molecules of this compound interact with each other in the solid or liquid phase is governed by a network of intermolecular forces. These can include hydrogen bonding (involving the hydroxyl group), dipole-dipole interactions, and weaker van der Waals forces. Computational methods can be used to model molecular assemblies and quantify the strength and nature of these non-covalent interactions. This would be key to understanding the compound's bulk properties, such as its boiling point and solubility. There are currently no published studies on the intermolecular interactions of this compound.

Molecular Modeling and Dynamics Simulations

Reaction Pathway Prediction and Transition State Analysis

No published studies were found that computationally predict reaction pathways or analyze transition states for the synthesis or reactions of this compound.

Prediction of Spectroscopic Parameters

There are no available computational studies that predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound.

Ligand-Substrate/Catalyst Interactions in Asymmetric Processes

No computational research was identified that investigates the interactions between this compound and chiral ligands or catalysts in the context of asymmetric synthesis.

The field of computational chemistry offers a vast array of tools to probe the intricacies of molecular systems. However, in the case of this compound, these tools have yet to be applied. This highlights a clear opportunity for future research to characterize the theoretical properties of this compound, which could in turn inform and guide experimental studies in areas such as synthesis, catalysis, and materials science.

Elucidation of Reaction Mechanisms and Pathways Involving 3 5 Methylthiophen 2 Yl Butan 2 Ol

Mechanistic Investigations of Synthetic Transformations

The synthetic versatility of 3-(5-Methylthiophen-2-yl)butan-2-ol is underpinned by several fundamental reaction mechanisms. The presence of both a hydroxyl group and a thiophene (B33073) ring allows for a range of transformations, each with its own mechanistic nuances.

Carbocationic Rearrangements in Alcohol Dehydration Pathways

The dehydration of alcohols, a common acid-catalyzed elimination reaction, often proceeds through a carbocationic intermediate. libretexts.orgmasterorganicchemistry.com In the case of this compound, a secondary alcohol, protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) converts it into a good leaving group (H₂O). libretexts.orgmasterorganicchemistry.com Departure of the water molecule generates a secondary carbocation at the C2 position of the butane (B89635) chain.

It is also conceivable that the thiophene ring, being electron-rich, could participate in stabilizing the carbocation through resonance, a phenomenon observed in benzylic systems. ucalgary.ca This would involve the delocalization of the positive charge into the aromatic ring, potentially influencing the regioselectivity of the subsequent elimination step. The dehydration of 3-methylbutan-2-ol, a structurally similar alcohol, is known to proceed with a hydride shift to form a more stable tertiary carbocation, leading to 2-methyl-2-butene (B146552) as the major product. doubtnut.comyoutube.com

Table 1: Potential Products of Dehydration of this compound

| Starting Material | Intermediate Carbocation | Rearrangement | Product(s) |

| This compound | Secondary carbocation at C2 | 1,2-Hydride Shift | 2-(5-Methylthiophen-2-yl)but-2-ene (major), 3-(5-Methylthiophen-2-yl)but-1-ene (minor) |

| No Rearrangement | 3-(5-Methylthiophen-2-yl)but-1-ene |

Nucleophilic Substitution Pathways (Sₙ1, Sₙ2, Sₙ2') for Alcohol Functionalization

The hydroxyl group of this compound can be functionalized through nucleophilic substitution reactions. The operative mechanism, whether Sₙ1 or Sₙ2, is largely dictated by the reaction conditions and the nature of the nucleophile. libretexts.org

Under acidic conditions, the alcohol can be protonated, forming a good leaving group (H₂O). Subsequent departure of water would generate a secondary carbocation, which can then be attacked by a nucleophile in an Sₙ1 pathway. libretexts.org This pathway is favored by polar protic solvents and can be accompanied by the carbocation rearrangements discussed previously. The carbocation intermediate in an Sₙ1 reaction is planar, leading to a loss of stereochemical information and potentially resulting in a racemic mixture of products if the starting material is chiral. libretexts.org

Alternatively, the hydroxyl group can be converted into a better leaving group without the use of strong acids, for example, by reaction with tosyl chloride (TsCl) or thionyl chloride (SOCl₂). libretexts.org The resulting tosylate or chlorosulfite is then susceptible to displacement by a nucleophile in an Sₙ2 reaction. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. ucalgary.ca Sₙ2 reactions are favored by strong nucleophiles and polar aprotic solvents. Given that this compound is a secondary alcohol, it can undergo both Sₙ1 and Sₙ2 reactions, with the specific conditions determining the predominant pathway. ucalgary.ca

An Sₙ2' (Sₙ2 prime) mechanism is also a possibility, particularly if the system can form a conjugated intermediate. However, for this specific compound, direct Sₙ2' attack on the thiophene ring is unlikely under standard nucleophilic substitution conditions.

Radical-Mediated Reaction Mechanisms in Thiophene Formation

While the provided outline focuses on reactions involving the alcohol functional group, it is important to note that radical reactions are a key aspect of thiophene chemistry, particularly in their synthesis and functionalization. e-bookshelf.dee-bookshelf.de The formation of the thiophene ring itself can involve radical mechanisms, for instance, in high-temperature reactions of hydrocarbons with sulfur. pharmaguideline.com

In the context of this compound, radical-mediated reactions could be initiated at the benzylic-like position (the carbon of the butyl chain attached to the thiophene ring). Radical abstraction of a hydrogen atom from this position would generate a resonance-stabilized radical, with the unpaired electron delocalized into the thiophene ring. This radical could then participate in various transformations, such as halogenation or oxidation of the side chain.

Role of Organometallic Intermediates in Catalytic Processes

Organometallic reagents and catalysts play a crucial role in the synthesis and functionalization of thiophene derivatives. nih.govmdpi.com For instance, the synthesis of substituted thiophenes can be achieved through cross-coupling reactions, such as Suzuki or Stille couplings, which involve organometallic intermediates. nih.gov

In the context of this compound, organometallic chemistry could be employed to modify the thiophene ring. For example, lithiation of the thiophene ring followed by reaction with an electrophile is a common strategy for introducing substituents. The position of lithiation would be directed by the existing substituents on the ring.

Furthermore, catalytic processes involving organometallic intermediates can be used for the functionalization of the alcohol. For example, transition metal-catalyzed reactions could be employed for allylic substitution if an alkene were to be formed from the alcohol.

Stereochemical Aspects and Chiral Induction Mechanisms

This compound possesses a chiral center at the C2 position of the butanol chain. This introduces the possibility of stereoisomerism (enantiomers) and has significant implications for its reactivity. carewellpharma.in

The stereochemical outcome of reactions at the chiral center is highly dependent on the mechanism. As mentioned earlier, Sₙ2 reactions proceed with inversion of configuration, while Sₙ1 reactions lead to racemization. ucalgary.ca Therefore, the choice of reaction conditions can be used to control the stereochemistry of the product.

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other, often through the use of a chiral catalyst or auxiliary. youtube.com In the synthesis of this compound itself, a stereoselective reduction of the corresponding ketone, 3-(5-methylthiophen-2-yl)butan-2-one, could be employed to produce a single enantiomer of the alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

When the chiral alcohol is used as a starting material, its stereochemistry can influence the stereochemical outcome of subsequent reactions, even at remote positions, through diastereoselective control. For instance, in an elimination reaction, the stereochemistry of the starting alcohol could influence the ratio of E/Z isomers of the resulting alkene.

Advanced Applications of 3 5 Methylthiophen 2 Yl Butan 2 Ol in Materials Science and Catalysis

Role as Chiral Ligands in Asymmetric Catalysis

The development of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial in pharmaceuticals and fine chemicals. nih.gov The molecular architecture of 3-(5-Methylthiophen-2-yl)butan-2-ol, featuring a chiral secondary alcohol adjacent to a methyl-substituted thiophene (B33073) ring, makes it a promising candidate for the design of novel chiral ligands.

Design and Synthesis of Thiophene-Derived Chiral Ligands

The design of chiral ligands often involves the strategic placement of coordinating atoms and bulky groups around a chiral scaffold to create a well-defined chiral environment around a metal center. nih.gov For this compound, the hydroxyl group and the thiophene's sulfur atom can act as coordination sites for a metal. The synthesis of ligands from this precursor could involve several pathways. For instance, the hydroxyl group can be used to anchor other coordinating moieties, such as phosphine (B1218219) or amine groups, through etherification or other linkages.

One potential synthetic route could involve the O-alkylation of the butanol with a diphenylphosphine-containing group to create a P,O-type bidentate ligand. The thiophene ring itself can also be functionalized, for example, through lithiation at the 3- or 4-position followed by quenching with an electrophile containing a donor atom. The synthesis of novel chiral thiolated amino alcohols from thiophene carbaldehydes has been reported, demonstrating the feasibility of creating complex chiral ligands from simpler thiophene precursors. lgcstandards.com

The methyl group on the thiophene ring can also influence the steric and electronic properties of the resulting ligand, which can be fine-tuned to optimize catalytic activity and enantioselectivity. The synthesis of a variety of chiral ligands from readily available starting materials is a key focus in the field of asymmetric catalysis. ugent.be

Applications in Enantioselective Carbon-Carbon Bond Forming Reactions

Chiral ligands derived from thiophene-containing scaffolds have shown promise in various enantioselective transformations. For example, novel chiral thiolated amino alcohols have been successfully applied in the catalytic asymmetric Henry reaction, achieving high conversions and enantioselectivities for the synthesis of β-hydroxy nitroalkanols. lgcstandards.com

A ligand based on this compound could potentially be effective in similar reactions, such as asymmetric aldol (B89426) or Michael additions. The combination of the chiral backbone and the electronic nature of the thiophene ring could create a unique catalytic pocket. For instance, in a Michael addition, the ligand-metal complex would coordinate to the enone, and the chiral environment would direct the nucleophilic attack of the malonate or other nucleophile to one face of the molecule, leading to an enantiomerically enriched product. The development of asymmetric cascade reactions using chiral catalysts to form complex molecules in a single step is an area of significant interest. nih.gov

Metal Complexation Studies and Catalytic Performance

The performance of a chiral ligand is intrinsically linked to its ability to form a stable and well-defined complex with a metal ion. For a ligand derived from this compound, the sulfur atom of the thiophene ring and the oxygen of the alcohol or a derivative thereof could coordinate to a metal center, such as copper, palladium, or rhodium. The geometry and stability of these metal complexes are critical for their catalytic performance. mdpi.com

The catalytic activity of such complexes would be evaluated in benchmark asymmetric reactions. Key performance indicators include conversion, enantiomeric excess (ee), and turnover number. For example, copper complexes of chiral thiophene-containing amino alcohol ligands have been optimized for the Henry reaction by varying the metal salt, solvent, and temperature, resulting in excellent enantioselectivities. lgcstandards.com Similar optimization studies would be necessary for a new ligand system based on this compound to unlock its full catalytic potential. The study of ternary metal complexes with Schiff bases derived from amino acids and other ligands has also provided insights into the coordination chemistry and catalytic applications of such systems. mdpi.com

Integration into Functional Materials for Electronic and Optoelectronic Devices

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent semiconducting and optical properties. sigmaaldrich.com The functionalization of the thiophene core allows for the tuning of these properties, making them suitable for a wide range of applications, including organic solar cells and light-emitting diodes.

Organic Semiconductors and Conductive Polymers Derived from Thiophene Alcohols

The hydroxyl group of this compound offers a reactive handle for the synthesis of novel thiophene-based monomers and polymers. For instance, the alcohol could be converted into a more reactive group, such as a halide or a triflate, which would then allow for polymerization through cross-coupling reactions like Suzuki or Stille coupling. This would lead to the formation of polythiophenes with chiral, oxygen-containing side chains.

The presence of these side chains could influence the polymer's solubility, processability, and solid-state packing, all of which are crucial for device performance. sigmaaldrich.com The chirality of the side chain could also induce a helical conformation in the polymer backbone, potentially leading to interesting chiroptical properties. While many studies have focused on poly(3-alkylthiophene)s, the introduction of functional groups like alcohols opens up new avenues for creating more complex and functional materials. researchgate.net

The synthesis of thiophene-based conjugated polymers with various side chains has been extensively explored to modulate their electronic and optical properties for applications in light-emitting diodes and other optoelectronic devices. researchgate.net

Potential in Organic Solar Cells and Advanced Optoelectronic Applications

Thiophene-based polymers are widely used as the electron-donating material in the active layer of organic solar cells (OSCs). nih.gov The performance of these devices is highly dependent on the energy levels of the donor and acceptor materials, as well as the morphology of the active layer. A polymer derived from this compound could have its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels tuned by the nature of its side chain.

The hydroxyl group could also be used to improve the interfacial properties between the active layer and the electrodes, for example, by promoting adhesion or by creating a favorable dipole moment at the interface. The development of new polymeric materials with tailored properties is essential for advancing the efficiency and stability of organic solar cells. The versatility of thiophene chemistry allows for the creation of a wide array of materials with applications in various optoelectronic devices. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the use of This compound as a chiral building block or intermediate in complex organic synthesis.

No data tables or detailed research findings for the specified compound in this context could be generated due to the absence of primary literature.

Future Research Directions and Methodological Innovations for 3 5 Methylthiophen 2 Yl Butan 2 Ol

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The synthesis of 3-(5-Methylthiophen-2-yl)butan-2-ol presents a stereochemical challenge due to the presence of two chiral centers. Future research will undoubtedly focus on developing novel synthetic routes that offer high levels of stereocontrol, yielding specific stereoisomers. Asymmetric synthesis is key to accessing optically active alcohols. mdpi.com

Emerging trends in stereoselective synthesis that could be applied include the use of advanced catalyst design and new reaction conditions. numberanalytics.com The development of catalytic systems, potentially involving ruthenium-NHC complexes or organocatalytic approaches, could enable the direct asymmetric hydrogenation or functionalization of thiophene (B33073) precursors. rsc.org The goal is to move beyond classical methods to strategies that are not only selective but also more efficient and environmentally benign.

| Potential Stereoselective Strategy | Description | Key Advantages | Relevant Research Area |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst (e.g., Ru- or Rh-based) to hydrogenate a ketone precursor, 3-(5-methylthiophen-2-yl)butan-2-one, to selectively form one enantiomer of the alcohol. | High atom economy, potential for high enantioselectivity. | Asymmetric Catalysis numberanalytics.comrsc.org |

| Chiral Catalyst-controlled Alkylation | Addition of an alkyl group to 2-acetyl-5-methylthiophene (B1664034) using an organometallic reagent (e.g., dialkylzinc) in the presence of a chiral ligand or catalyst. | Good for creating the C-C bond and setting the stereocenter simultaneously. mdpi.com | Organometallic Chemistry |

| Enzyme-Catalyzed Reduction | Employing ketoreductase enzymes to reduce the ketone precursor with high stereoselectivity under mild, aqueous conditions. | Extremely high enantioselectivity, green and sustainable conditions. | Biocatalysis nih.gov |

| Chiral Brønsted Base Catalysis | Utilizing a chiral Brønsted base to catalyze the intramolecular reaction of a rationally designed thiophene precursor to form the desired chiral structure. rsc.orgrsc.org | Metal-free catalysis, unique activation pathways. | Organocatalysis |

Integration of Artificial Intelligence and Machine Learning for Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize synthetic chemistry. nih.gov For a target molecule like this compound, these technologies can accelerate the discovery of optimal synthetic pathways. acs.orgbeilstein-journals.org ML models can be trained on vast reaction databases to predict reaction outcomes, suggest optimal conditions (e.g., solvent, temperature, catalyst), and even propose entirely new synthetic routes that a human chemist might overlook. nih.govresearchgate.net

Specifically, AI could be used to:

Retrosynthetic Planning : Generate plausible synthetic routes by identifying strategic bond disconnections. acs.org

Catalyst Selection : Predict the most effective chiral catalyst for stereoselective reactions by analyzing catalyst structures and known performance data. numberanalytics.comchemistryworld.com

Yield Optimization : Fine-tune reaction parameters in a high-throughput experimentation (HTE) setup to maximize the yield of the desired product. beilstein-journals.org

This data-driven approach can significantly reduce the number of trial-and-error experiments, saving time and resources. azorobotics.com The integration of ML algorithms with automated HTE platforms represents a powerful synergy for optimizing the synthesis of complex molecules. beilstein-journals.org

| AI/ML Application | Objective | Methodology | Potential Impact |

|---|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Identify the most efficient and novel synthetic routes to the target compound. | Utilize retrosynthesis models trained on large reaction databases to suggest disconnections and reaction steps. nih.govacs.org | Reduces development time; uncovers non-intuitive pathways. |

| Reaction Condition Optimization | Determine the optimal set of conditions (catalyst, solvent, temperature, etc.) to maximize yield and selectivity. | Employ local ML models that fine-tune parameters for a specific reaction family based on experimental data. beilstein-journals.orgnih.gov | Higher efficiency, reduced waste, and lower cost. |

| Predictive Catalyst Design | Identify or design a catalyst with high selectivity for a specific stereoisomer. | Train neural networks on catalyst structures and their corresponding enantioselectivity data to predict performance. numberanalytics.comchemistryworld.com | Accelerates discovery of highly effective chiral catalysts. |

| Forward Reaction Prediction | Validate the feasibility of a proposed synthetic step and identify potential side products. | Use ML models to predict the major product(s) from a given set of reactants and conditions. acs.org | Improves the success rate of planned syntheses. |

Advancements in Continuous Flow Methodologies for Complex Thiophene-Alcohol Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. chemh.comamf.ch For the synthesis of complex thiophene derivatives, flow methodologies can be particularly beneficial. researchgate.net

Future research could focus on developing a multi-step, continuous flow synthesis of this compound. This could involve, for instance, a packed-bed reactor containing a solid-supported catalyst for a C-H functionalization or coupling step, followed by an in-line reduction and purification module. researchgate.netrsc.org Such a system would allow for the safe handling of reactive intermediates and could be scaled up for larger production needs. chemh.comresearchgate.net The development of flow processes is not just for translating existing reactions but can also enable the discovery of new and highly efficient chemical transformations that are not feasible in batch setups. rsc.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio allows for superior heat transfer and precise temperature control. rsc.org |

| Mixing | Can be inefficient, leading to local concentration gradients. | Efficient and rapid mixing, leading to better reproducibility and yields. researchgate.net |

| Safety | Large volumes of reactive materials can accumulate, increasing risk. | Small reactor volume minimizes the amount of hazardous material at any given time, enhancing safety. chemh.com |

| Scalability | Often requires re-optimization of conditions ("scaling-up" issues). | Scalable by running the system for longer or by "numbering-up" (running parallel reactors). amf.ch |

| Process Control | Difficult to precisely control residence time. | Precise control over residence time, temperature, and pressure. chemh.com |

Exploration of New Catalytic Systems for Sustainable Transformations

The development of sustainable chemical processes is a major driver of modern research. This involves exploring new catalytic systems that minimize waste, avoid harsh conditions, and use earth-abundant materials. For the synthesis of thiophene-containing molecules, several innovative catalytic strategies are emerging.

Future research on this compound should explore:

Photoredox Catalysis : Using visible light to drive C-C bond-forming reactions under mild conditions, which can be an alternative to traditional transition-metal-catalyzed cross-couplings. nih.govprinceton.edu

Palladium/Norbornene (Pd/NBE) Cooperative Catalysis : This allows for the direct and selective difunctionalization of thiophene rings, which could rapidly build molecular complexity from simple precursors. nih.gov

Metal-Organic Frameworks (MOFs) : Using functionalized MOFs as heterogeneous catalysts that are highly active, selective, and recyclable, for instance in CO2 conversion or other cycloaddition reactions. acs.org

Biocatalysis : Employing enzymes to catalyze key steps, such as C-C bond formation or redox reactions, offers unparalleled selectivity and sustainability. nih.gov

These advanced catalytic methods represent greener alternatives to conventional synthetic routes, which often rely on pre-functionalized starting materials and stoichiometric reagents. nih.govresearchgate.net

Mechanistic Insights via Advanced In-Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a window into the transient intermediates and transition states that govern a chemical transformation. rsc.org

For the synthesis of this compound, techniques like operando Raman and FT-IR spectroscopy could be employed. acs.orgnih.gov For example, when using a Grignard reagent to form the tertiary alcohol, in-situ Raman spectroscopy could monitor the consumption of the ketone and the formation of the magnesium alkoxide intermediate in real-time, potentially clarifying the complex mechanism which can involve radical pathways. acs.orgacs.org Similarly, when using a heterogeneous catalyst, operando spectroscopy can help identify the true active site on the catalyst surface and observe how it changes under reaction conditions. rsc.orgyoutube.com This detailed mechanistic data is invaluable for rational catalyst design and process optimization. youtube.com

| In-Situ Technique | Information Gained | Application Example for Synthesis |

|---|---|---|

| Raman Spectroscopy | Provides information on molecular vibrations; sensitive to both crystalline and amorphous phases, as well as liquids. nih.govirb.hr | Real-time monitoring of the conversion of a ketone precursor to the alcohol, and detecting reaction intermediates. acs.org |

| FT-IR Spectroscopy | Identifies functional groups and monitors their transformation during a reaction. ornl.gov | Studying the adsorption and reaction of thiophene precursors on a catalyst surface. ornl.gov |

| X-ray Absorption Spectroscopy (XAS) | Determines the oxidation state and local coordination environment of a metal center in a catalyst. youtube.com | Following the changes in a palladium catalyst during a cross-coupling reaction to form the thiophene backbone. |

| UV-Vis Spectroscopy | Monitors changes in electronic transitions, useful for tracking colored intermediates or catalysts. youtube.com | Observing the excited state of a photocatalyst in a light-driven C-C bond formation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.